(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid
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Description
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid is a useful research compound. Its molecular formula is C24H20N2O6 and its molecular weight is 432.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
The mode of action of Fmoc-(S)-3-Amino-3-(2-nitro-phenyl)-propionic acid involves the fluorenylmethyloxycarbonyl (Fmoc) group. The electron withdrawing fluorene ring system of the Fmoc group renders the lone hydrogen on the β-carbon very acidic and, therefore, susceptible to removal by weak bases . Following the abstraction of this acidic proton at the 9-position of the fluorene ring system, β-elimination proceeds to give a highly reactive dibenzofulvene intermediate .
Biochemical Pathways
The biochemical pathways affected by Fmoc-(S)-3-Amino-3-(2-nitro-phenyl)-propionic acid are primarily related to peptide synthesis. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS), where it serves as a temporary protecting group for the α-amino group of amino acids . The removal of the Fmoc group is a crucial step in the peptide chain elongation process .
Result of Action
The result of the action of Fmoc-(S)-3-Amino-3-(2-nitro-phenyl)-propionic acid is the synthesis of peptides with specific sequences. This is achieved through the removal of the Fmoc group, allowing the peptide chain to be extended . The compound thus plays a crucial role in the production of synthetic peptides, which have numerous applications in research and therapeutics .
Action Environment
The action of Fmoc-(S)-3-Amino-3-(2-nitro-phenyl)-propionic acid can be influenced by various environmental factors. For instance, the removal of the Fmoc group occurs more rapidly in a relatively polar medium . Additionally, the stability of the Fmoc group to a variety of bases is an important factor that can influence the compound’s action .
Properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-nitrophenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O6/c27-23(28)13-21(19-11-5-6-12-22(19)26(30)31)25-24(29)32-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20-21H,13-14H2,(H,25,29)(H,27,28)/t21-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRESTDPDCGPKNI-NRFANRHFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CC=C4[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC=CC=C4[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427507 |
Source
|
Record name | (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-nitrophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
507472-25-5 |
Source
|
Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-nitrobenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=507472-25-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-nitrophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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